molecular formula C16H16N2O2 B3827046 N'-[(E)-(3-hydroxyphenyl)methylidene]-3-phenylpropanehydrazide

N'-[(E)-(3-hydroxyphenyl)methylidene]-3-phenylpropanehydrazide

Cat. No.: B3827046
M. Wt: 268.31 g/mol
InChI Key: MKSQBDOSYOZRCW-SFQUDFHCSA-N
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Description

N’-[(E)-(3-hydroxyphenyl)methylidene]-3-phenylpropanehydrazide is a Schiff base hydrazone compound Schiff base hydrazones are known for their ability to form stable complexes with transition metal ions, making them significant in inorganic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-[(E)-(3-hydroxyphenyl)methylidene]-3-phenylpropanehydrazide can be synthesized by heating the appropriate substituted hydrazines or hydrazides with aldehydes and ketones in solvents like ethanol, methanol, tetrahydrofuran, butanol, glacial acetic acid, or a mixture of ethanol and glacial acetic acid .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves the same synthetic routes used in laboratory settings, scaled up for industrial applications. This typically includes the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-hydroxyphenyl)methylidene]-3-phenylpropanehydrazide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield corresponding alcohols or amines.

Scientific Research Applications

N’-[(E)-(3-hydroxyphenyl)methylidene]-3-phenylpropanehydrazide has several scientific research applications:

Mechanism of Action

The mechanism by which N’-[(E)-(3-hydroxyphenyl)methylidene]-3-phenylpropanehydrazide exerts its effects involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The molecular targets and pathways involved include metal ion coordination sites and enzyme active sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(3-hydroxyphenyl)methylidene]-3-phenylpropanehydrazide is unique due to its specific substitution pattern and the presence of both hydroxy and phenyl groups. This unique structure allows it to form distinct metal complexes and exhibit specific biological activities that may not be observed in similar compounds.

Properties

IUPAC Name

N-[(E)-(3-hydroxyphenyl)methylideneamino]-3-phenylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c19-15-8-4-7-14(11-15)12-17-18-16(20)10-9-13-5-2-1-3-6-13/h1-8,11-12,19H,9-10H2,(H,18,20)/b17-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKSQBDOSYOZRCW-SFQUDFHCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NN=CC2=CC(=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCC(=O)N/N=C/C2=CC(=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24790263
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(E)-(3-hydroxyphenyl)methylidene]-3-phenylpropanehydrazide
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N'-[(E)-(3-hydroxyphenyl)methylidene]-3-phenylpropanehydrazide
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N'-[(E)-(3-hydroxyphenyl)methylidene]-3-phenylpropanehydrazide
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N'-[(E)-(3-hydroxyphenyl)methylidene]-3-phenylpropanehydrazide
Reactant of Route 5
N'-[(E)-(3-hydroxyphenyl)methylidene]-3-phenylpropanehydrazide
Reactant of Route 6
N'-[(E)-(3-hydroxyphenyl)methylidene]-3-phenylpropanehydrazide

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